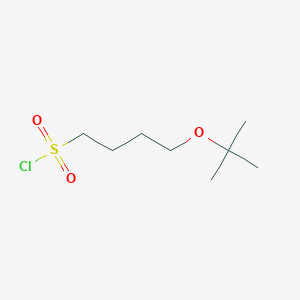![molecular formula C11H17N3 B13631123 rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline: is a complex heterocyclic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, can be achieved through various methods. Some common synthetic routes include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.
Catalyst-Based Synthesis: Utilizing catalysts such as clay, ionic liquids, or recyclable catalysts can enhance the efficiency and sustainability of the synthesis process.
One-Pot Reactions: These reactions involve combining all reactants in a single reaction vessel, simplifying the process and reducing waste.
Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis systems are commonly employed to achieve this .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Aplicaciones Científicas De Investigación
Chemistry: Quinoline derivatives are widely used as building blocks in organic synthesis due to their versatile reactivity .
Biology: In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors and their role in various biochemical pathways .
Medicine: Quinoline derivatives have shown promise in medicinal chemistry, particularly as anticancer, antimalarial, and antimicrobial agents .
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of quinoline derivatives involves their interaction with specific molecular targets and pathways. For example, some quinoline derivatives act as enzyme inhibitors, targeting enzymes such as topoisomerase and gyrase . These interactions can disrupt critical biological processes, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Finasteride: A synthetic 4-azasteroid compound that inhibits steroid Type II 5α-reductase.
Dutasteride: Another 5α-reductase inhibitor with similar applications to finasteride.
Uniqueness: rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline stands out due to its unique structural properties and potential for diverse applications in various scientific fields. Its ability to undergo a wide range of chemical reactions and its promising therapeutic potential make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(5aS,9aS)-2-methyl-4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C11H17N3/c1-7-13-10-5-4-9-8(11(10)14-7)3-2-6-12-9/h8-9,12H,2-6H2,1H3,(H,13,14)/t8-,9-/m0/s1 |
Clave InChI |
CAQAYUMAHGRIPK-IUCAKERBSA-N |
SMILES isomérico |
CC1=NC2=C(N1)CC[C@H]3[C@@H]2CCCN3 |
SMILES canónico |
CC1=NC2=C(N1)CCC3C2CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B13631041.png)
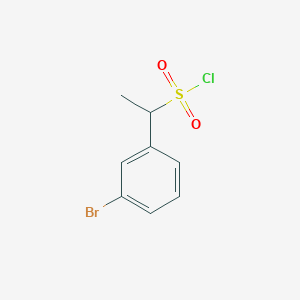
![tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate](/img/structure/B13631055.png)

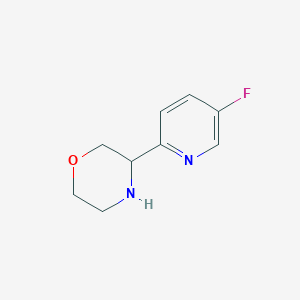
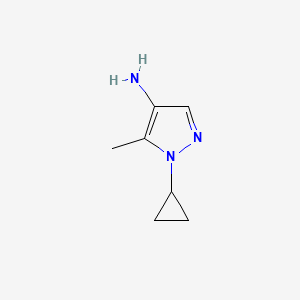

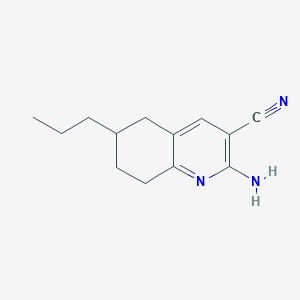
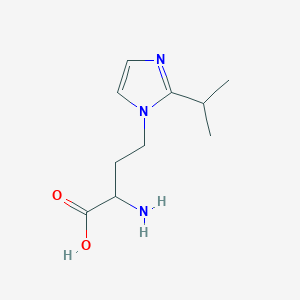
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride](/img/structure/B13631103.png)
![3-Aminobicyclo[3.3.1]nonan-1-ol](/img/structure/B13631107.png)
![tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13631115.png)

